molecular formula C21H30BN3O2 B12957310 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine

Cat. No.: B12957310
M. Wt: 367.3 g/mol
InChI Key: DRGJRINPMSSFLT-UHFFFAOYSA-N
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Description

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine typically involves the formation of the dioxaborolane group through borylation reactions. One common method is the palladium-catalyzed borylation of benzylic C-H bonds using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst and a suitable base under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine core.

    Substitution: The compound can participate in substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and suitable nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane group typically yields boronic acids, while reduction can lead to various reduced forms of the core structure.

Scientific Research Applications

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine involves its interaction with molecular targets through its boron-containing group. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine core may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine apart is its unique combination of a boron-containing dioxaborolane group with a complex polycyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C21H30BN3O2

Molecular Weight

367.3 g/mol

IUPAC Name

15-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,11,18-triazatetracyclo[9.7.0.03,8.012,17]octadeca-1(18),12(17),13,15-tetraene

InChI

InChI=1S/C21H30BN3O2/c1-20(2)21(3,4)27-22(26-20)15-8-9-18-17(13-15)23-19-14-16-7-5-6-10-24(16)11-12-25(18)19/h8-9,13,16H,5-7,10-12,14H2,1-4H3

InChI Key

DRGJRINPMSSFLT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4CCN5CCCCC5CC4=N3

Origin of Product

United States

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